Isobutyltriphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyltriphenylphosphonium iodide is an organophosphorus compound with the molecular formula C22H24IP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one isobutyl group, with an iodide ion as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isobutyl iodide. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction is as follows:
Ph3P+CH3CH2CH(CH3)I→Ph3P+CH3CH2CH(CH3)I−
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of isobutyl triphenylphosphonium iodide may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Isobutyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium ion can participate in redox reactions.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Alkenes: In Wittig reactions, the major products are alkenes.
Substituted Phosphonium Salts: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Scientific Research Applications
Chemistry
Isobutyltriphenylphosphonium iodide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.
Biology and Medicine
In biological research, phosphonium salts are explored for their potential as mitochondrial targeting agents due to their ability to accumulate in mitochondria. This property is leveraged in the design of drugs and probes for mitochondrial studies.
Industry
In the industrial sector, isobutyl triphenylphosphonium iodide is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst and reagent in various chemical processes makes it valuable in manufacturing.
Mechanism of Action
The mechanism of action of isobutyl triphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide reacts with carbonyl compounds to form alkenes. The general mechanism is as follows:
-
Formation of the ylide:
Ph3P+CH3CH2CH(CH3)I−+Base→Ph3P=CH3CH2CH(CH3)
-
Reaction with carbonyl compound:
Ph3P=CH3CH2CH(CH3)+R2C=O→R2C=CH3CH2CH(CH3)+Ph3P=O
The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of the desired alkene and triphenylphosphine oxide as a byproduct.
Comparison with Similar Compounds
Similar Compounds
- Methyl triphenylphosphonium iodide
- Ethyl triphenylphosphonium iodide
- Propyl triphenylphosphonium iodide
Uniqueness
Isobutyltriphenylphosphonium iodide is unique due to the presence of the isobutyl group, which can influence its reactivity and selectivity in chemical reactions. The bulkiness of the isobutyl group can affect the steric environment around the phosphorus atom, potentially leading to different reaction outcomes compared to its methyl, ethyl, and propyl counterparts.
Properties
Molecular Formula |
C22H24IP |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-methylpropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OVPOVBJOOFKCFI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.